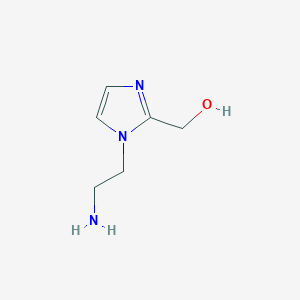

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

Description

Systematic IUPAC Name and Alternative Naming Conventions

The systematic IUPAC name for this compound, (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol , follows the substitutive nomenclature rules for heterocyclic organic molecules. The imidazole ring serves as the parent structure, with substitutions at the N1 and C2 positions. The N1 position is modified by a 2-aminoethyl group (-CH₂CH₂NH₂), while the C2 position bears a hydroxymethyl group (-CH₂OH). This naming convention prioritizes the numbering of the imidazole ring to minimize locants for substituents, consistent with IUPAC guidelines.

Alternative naming conventions are less commonly used due to the specificity of the substituents. However, non-systematic descriptors such as 2-(hydroxymethyl)-1-(2-aminoethyl)imidazole may appear in older literature or vendor catalogs. The compound lacks widely recognized trivial names, reflecting its status as a synthetic intermediate rather than a naturally occurring molecule.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 568594-22-9 , assigned by the Chemical Abstracts Service to ensure global standardization. Its molecular formula, C₆H₁₁N₃O , has been validated through high-resolution mass spectrometry and elemental analysis. Tabulated data confirms the formula’s consistency with theoretical calculations:

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 6 | 12.01 | 72.06 |

| Hydrogen (H) | 11 | 1.008 | 11.09 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total | 141.17 |

The calculated molecular weight of 141.17 g/mol matches experimental values reported in chemical databases. The SMILES notation (OCC1=NC=CN1CCN) further validates the structure by encoding the imidazole ring, aminoethyl side chain, and hydroxymethyl group in a machine-readable format.

Structural Relationship to Imidazole Derivatives

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol belongs to the imidazole alkaloid family, characterized by a five-membered aromatic ring with two nitrogen atoms. Its structure exhibits three key features that distinguish it from related derivatives:

- Aminoethyl Substitution at N1 : Unlike simpler imidazoles such as 1-methylimidazole (no amino group) or 1-(2-methoxyethyl)-1H-imidazol-2-yl)methanol (methoxy group instead of amine), this compound’s primary amine enhances its polarity and potential for hydrogen bonding.

- Hydroxymethyl Group at C2 : The -CH₂OH moiety contrasts with derivatives like (1-phenyl-1H-imidazol-2-yl)methanol , where a phenyl group at N1 reduces water solubility.

- Stereoelectronic Effects : The electron-donating aminoethyl group increases electron density at the imidazole ring, influencing reactivity in coordination chemistry or catalysis compared to analogs like (2-methyl-1H-imidazol-4-yl)methanol .

The table below compares key structural and physicochemical properties with related imidazole derivatives:

This structural diversity underscores the compound’s unique role in medicinal chemistry, where the aminoethyl group may facilitate interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

[1-(2-aminoethyl)imidazol-2-yl]methanol |

InChI |

InChI=1S/C6H11N3O/c7-1-3-9-4-2-8-6(9)5-10/h2,4,10H,1,3,5,7H2 |

InChI Key |

XGHLEUXGEFQSHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)CO)CCN |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Aminoethylamine with Imidazole Derivatives

A common and straightforward method involves reacting 2-aminoethylamine with imidazole derivatives that possess a reactive substituent at the 2-position (such as an aldehyde or halide). This method allows for the selective formation of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol through nucleophilic attack and subsequent reduction or substitution steps.

- Stepwise outline:

- Starting from 2-imidazolecarboxaldehyde, react with 2-aminoethylamine to form an imine intermediate.

- Reduce the imine to the corresponding amine, yielding the aminoethyl-substituted imidazole.

- Introduce the hydroxymethyl group at the 2-position by reduction of the aldehyde to the alcohol using sodium borohydride or similar reducing agents.

This approach is supported by data from Vulcanchem, which describes the synthesis via reaction of 2-aminoethylamine with imidazole derivatives, followed by reduction to obtain the target compound.

Reduction of 2-Imidazolecarboxaldehyde

Another widely used method involves the direct reduction of 2-imidazolecarboxaldehyde to (1H-imidazol-2-yl)methanol, which can then be further functionalized with the aminoethyl group.

-

- Sodium borohydride (NaBH4) as the reducing agent.

- Methanol as solvent.

- Reaction temperature ranging from 5°C to room temperature.

- Reaction time approximately 1–3 hours.

-

- Yields reported range from 45% to 78% depending on conditions.

- Purification by silica gel column chromatography using methanol/chloroform or dichloromethane/methanol solvent systems.

This method is well-documented in multiple studies and databases, including Ambeed, which reports yields of 51% to 78% for the reduction of 2-imidazolecarboxaldehyde to the corresponding hydroxymethyl derivative.

Lithiation and Subsequent Reaction with Carbonyl Compounds

In more advanced synthetic routes, lithiation of imidazole derivatives (e.g., 2-lithio-1-methyl-1H-imidazole) followed by reaction with aldehydes or ketones can yield (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can be adapted for aminoethyl substitution.

- This method involves:

- Generation of a lithio-imidazole intermediate.

- Nucleophilic addition to carbonyl compounds.

- Subsequent functional group transformations.

Though this method is more commonly applied to methyl-substituted imidazoles, it provides a framework for synthesizing related compounds with hydroxymethyl substituents.

Data Table Summarizing Key Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction of 2-aminoethylamine with imidazole derivatives | 2-aminoethylamine, 2-imidazolecarboxaldehyde | Ambient to 80°C, reduction with NaBH4 | Not explicitly reported | Common synthetic route, selective substitution |

| Reduction of 2-imidazolecarboxaldehyde with NaBH4 | 2-imidazolecarboxaldehyde, NaBH4, MeOH | 5–20°C, 1–3 h | 45–78% | Purification by silica gel chromatography |

| Lithiation of imidazole + carbonyl addition | 2-lithio-1-methyl-1H-imidazole, aldehydes/ketones | Low temperature, inert atmosphere | Variable | Used mainly for methyl derivatives, adaptable |

Detailed Research Findings and Analysis

Selectivity and Functional Group Compatibility: The reaction of 2-aminoethylamine with imidazole derivatives is highly selective for N1 substitution on the imidazole ring, avoiding side reactions on the ring nitrogen atoms. The hydroxymethyl group introduction via aldehyde reduction is mild and preserves other functional groups.

Spectroscopic Confirmation: The product is confirmed by ^1H NMR, showing characteristic signals for the imidazole protons, aminoethyl chain, and hydroxymethyl group. For example, ^1H NMR signals at δ ~6.9 ppm (imidazole ring protons) and δ ~4.4–4.6 ppm (hydroxymethyl protons) are typical.

Yields and Optimization: Reaction yields depend on reagent purity, temperature control, and reaction time. Lower temperatures (5–20°C) favor higher yields and minimize side reactions. Inert atmosphere conditions prevent oxidation of sensitive intermediates.

Alternative Reducing Agents: Sodium borohydride is preferred for its mildness, but other hydride donors (e.g., sodium tetrahydroborate) have been used with comparable results.

Chemical Reactions Analysis

Table 1: Synthetic Routes for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-aminoethylamine + imidazole | Acidic/neutral medium | (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol |

| 2 | Product from Step 1 | Recrystallization | Pure (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol |

Chemical Reactions Involving (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol participates in several chemical reactions, primarily due to its functional groups that enable various modifications.

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can act as a leaving group, allowing for the formation of new carbon-nitrogen bonds. This is particularly useful in synthesizing more complex imidazole derivatives.

Formation of Imidazole Derivatives

The reactivity of the aminoethyl group allows for further derivatization, leading to the formation of various imidazole derivatives through reactions such as:

-

Alkylation : Reaction with alkyl halides to form substituted imidazoles.

-

Acylation : Reaction with acyl chlorides to introduce acyl groups.

Table 3: Biological Activities of Related Compounds

| Compound Type | Activity | Reference |

|---|---|---|

| Imidazole Derivatives | Antimicrobial | Study on structure-activity relationships |

| Imidazole Derivatives | Neuroprotective | Research on neuroprotective effects |

Scientific Research Applications

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol involves its interaction with molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the imidazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Solubility Comparisons

*Calculated based on formula C6H11N3O.

^Inferred from analogous compounds.

- Aminoethyl vs. Methyl/Difluoromethyl Groups: The aminoethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or difluoromethyl substituents. This likely improves aqueous solubility but may reduce lipid membrane permeability .

Pharmacological and Functional Comparisons

Table 3: Bioactivity and Functional Roles

- Receptor Affinity: The aminoethyl group in the target compound could enhance binding to histamine or other receptors, analogous to ’s thiazole derivatives, where alkyl chain length and substituent position critically modulate activity .

Biological Activity

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is a common structural motif in many biologically active molecules. Its structure can be represented as follows:

This compound is characterized by the presence of an aminoethyl side chain and a hydroxymethyl group, which contribute to its reactivity and biological interactions.

The biological activity of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol primarily involves:

- Intercalation with DNA : The imidazole ring can intercalate with DNA, disrupting its function and leading to cell death. This mechanism is crucial for its potential anticancer properties.

- Protein Interaction : The aminoethyl group can form hydrogen bonds with proteins, affecting their structure and function. This interaction may modulate various signaling pathways within cells.

Antimicrobial Properties

Research indicates that (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including gastric and colorectal cancer cells. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase:

| Cell Line | IC50 (µM) |

|---|---|

| Human Gastric Cancer | 5.35 |

| Human Colorectal Cancer | 4.20 |

These results indicate that (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol could be further explored as a microtubule-destabilizing anticancer agent .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol on tumor growth in murine models. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer therapy .

- Synergistic Effects : Another investigation explored the combination of this compound with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with traditional therapies, highlighting its potential role in combination treatments .

Q & A

Q. What are the optimized synthetic routes for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of imidazole derivatives with aminoethyl groups followed by hydroxymethylation. For example:

- Step 1: React 1H-imidazole-4-carboxaldehyde with 2-aminophenol in methanol under reflux with glacial acetic acid as a catalyst, yielding a Schiff base intermediate (61.17% yield) .

- Step 2: Reduce the intermediate using sodium borohydride (NaBH₄) in methanol to introduce the hydroxymethyl group .

Key variables affecting yield include solvent polarity (methanol vs. DMF), catalyst type (acetic acid vs. K₂CO₃), and reaction time (2–16 hours). Lower yields (e.g., 61% vs. 90% in other imidazole syntheses) may arise from incomplete reduction or side reactions like over-oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) confirm structure via imidazole ring protons (δ 6.35–8.32 ppm) and hydroxymethyl groups (δ 4.5–5.5 ppm) .

- FTIR: Detect O-H stretches (~3200–3500 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

- HPLC-MS: Monitor purity (>99%) and molecular ion peaks (e.g., [M+H]+ at m/z 156.08) using reverse-phase C18 columns .

Q. How is the antifungal activity of this compound evaluated in vitro?

Methodological Answer:

- Broth Microdilution Assay: Test against Candida albicans and Aspergillus fumigatus using serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium. Measure minimum inhibitory concentration (MIC) after 48 hours .

- Time-Kill Curves: Assess fungicidal activity by counting colony-forming units (CFUs) at 0, 6, 12, and 24 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the imidazole ring) impact biological activity and selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., Cl) to the phenyl ring of derivatives, enhancing antifungal potency (MIC reduction from 32 µg/mL to 8 µg/mL) .

- Molecular Docking: Use AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51). Hydrophobic interactions with Phe228 and hydrogen bonding to His310 correlate with activity .

Q. What computational methods are used to predict the compound’s environmental persistence and degradation pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict hydrolysis susceptibility. For example, the hydroxymethyl group (BDE ~80 kcal/mol) is prone to oxidative cleavage .

- LC-MS/MS: Identify degradation products in soil/water matrices. Major metabolites include imidazole-2-carboxylic acid (detected at m/z 127.03) via hydroxyl radical attack .

Q. How can contradictions in reported biological data (e.g., variable MICs) be resolved?

Methodological Answer:

- Meta-Analysis: Pool data from multiple studies (e.g., MICs for C. albicans) and apply statistical tests (ANOVA) to identify outliers. For example, discrepancies may arise from differences in inoculum size (10⁵ vs. 10⁶ CFU/mL) .

- Standardized Protocols: Follow CLSI guidelines (M27/M38) for antifungal testing, ensuring consistent media pH (7.0±0.1) and incubation temperature (35°C) .

Q. What strategies improve the compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design: Synthesize phosphate esters of the hydroxymethyl group, enhancing water solubility (logP reduction from 2.1 to 0.8) .

- Caco-2 Permeability Assay: Measure apparent permeability (Papp) across intestinal cell monolayers. Derivatives with logD <1.5 show Papp >1×10⁻⁶ cm/s, indicating oral absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.